molecular formula C11H8N2O2 B3192383 Methyl 7-cyanoindolizine-2-carboxylate CAS No. 62456-10-4

Methyl 7-cyanoindolizine-2-carboxylate

Cat. No.: B3192383
CAS No.: 62456-10-4
M. Wt: 200.19 g/mol
InChI Key: MQVKPYVPJSEPHN-UHFFFAOYSA-N
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Description

Methyl 7-cyanoindolizine-2-carboxylate (CAS 62456-10-4) is a valuable chemical scaffold in organic and medicinal chemistry research. It belongs to the indolizine family, which is a heteroaromatic system containing a π-excessive pyrrole ring fused to a π-deficient pyridine ring . This structure makes indolizines attractive intermediates for constructing more complex nitrogen-containing heterocycles with potential pharmaceutical applications . The specific 7-cyanoindolizine scaffold can be synthesized via novel regioselective cyanofunctionalization-benzannulation cascade reactions, highlighting its relevance in modern synthetic methodology development . While research on this exact ester derivative is not extensively detailed in the public literature, cyano-substituted indolizines as a class have demonstrated significant research interest due to their diverse and promising therapeutic potential. Studies on various cyanoindolizine isomers have reported activities including antiproliferative effects, antibacterial properties, and anti-inflammatory potential . Notably, 2-cyanoindolizine derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTI), showing high efficacy against both wild-type and mutant strains of the virus in biochemical and cellular studies . This compound is offered for research purposes to explore these and other potential applications. It is supplied with a specified purity and is intended for use in laboratory settings only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62456-10-4

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 7-cyanoindolizine-2-carboxylate

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)9-5-10-4-8(6-12)2-3-13(10)7-9/h2-5,7H,1H3

InChI Key

MQVKPYVPJSEPHN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN2C=CC(=CC2=C1)C#N

Canonical SMILES

COC(=O)C1=CN2C=CC(=CC2=C1)C#N

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of indolizine derivatives, including methyl 7-cyanoindolizine-2-carboxylate. Research indicates that compounds with this structure can inhibit viral replication, particularly against hepatitis B virus (HBV) and HIV. The mechanism often involves the chelation of metal ions, which is crucial for the activity of viral integrases. For example, a study demonstrated that related indolizine-2-carboxamides showed significant inhibition of HBV proteins, suggesting a pathway for developing new antiviral agents .

Antitumor Properties

This compound has shown promising antitumor activity in various cancer cell lines. In vitro studies have indicated that it can effectively inhibit the growth of gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cells. The structure-activity relationship (SAR) analysis revealed that modifications to the indolizine framework can enhance its cytotoxic effects while maintaining selectivity towards tumor cells over non-tumor cells .

Case Study: Cell Line Evaluation

CompoundCell LineGI50 (µM)Selectivity
2gAGS7.8High
2fCaCo-28Moderate
EllipticineAGSControlN/A

Synthesis and Chemical Versatility

The synthesis of this compound involves several methodologies, including thermal cyclization and nucleophilic substitution reactions. These synthetic routes allow for the introduction of various substituents, which can modify the biological activity and increase the compound's versatility in organic synthesis .

Synthetic Pathways Overview

  • Thermal Cyclization : Efficient method for generating indolizine derivatives.
  • Nucleophilic Substitution : Allows for functional group modifications to enhance biological activity.

Photochemical Applications

Indolizine derivatives, including this compound, have been utilized as photochemical agents in organic chemistry. Their ability to absorb light makes them suitable for applications in dye-sensitized solar cells and as photoinitiators in polymerization processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The position and nature of substituents critically influence indolizine reactivity and bioactivity. Key analogues include:

Compound Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Reference
Methyl 7-cyanoindolizine-2-carboxylate (Target) -CN (7), -COOCH₃ (2) Cyano, methyl ester ~244.25* Hypothetical
Ethyl 7-acetyl-3-(4-cyanobenzoyl)-2-ethylindolizine-1-carboxylate (2n) -COC₆H₄CN (3), -COOC₂H₅ (1), -COCH₃ (7) Acetyl, ethyl ester, benzoyl-cyano 389 [M+H]+
Diethyl 7-acetyl-3-(4-bromobenzoyl)indolizine-1,2-dicarboxylate (2l) -Br (benzoyl), -COOC₂H₅ (1,2), -COCH₃ (7) Bromobenzoyl, diethyl ester 428 [M+H]+
Ethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate (2i) -Cl (benzoyl), -COOC₂H₅ (1), -COCH₃ (7) Chlorobenzoyl, ethyl ester 384 [M+H]+

*Calculated based on molecular formula (C₁₁H₈N₂O₂).

Key Observations :

  • Electron-Withdrawing Groups: The cyano group at position 7 in the target compound is a stronger electron-withdrawing group than the acetyl (-COCH₃) group in analogues like 2n, 2l, or 2i.
  • Substituent Position: Unlike analogues with substituents on the benzoyl ring (e.g., 2n, 2l), the target compound’s cyano group is directly on the indolizine scaffold, which could alter solubility, metabolic stability, and binding affinity .

Hypothetical Activity of Target Compound :

  • The methyl ester at position 2 could improve membrane permeability relative to bulkier ethyl esters .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound would exhibit peaks for -CN (~2235 cm⁻¹) and ester C=O (~1725 cm⁻¹), similar to compound 2n .
  • Mass Spectrometry : Expected [M+H]+ peak at m/z 245 (C₁₁H₈N₂O₂ + H).
  • ¹H NMR : Aromatic protons (δ 7.5–9.0 ppm) and methyl ester protons (δ 3.8–4.0 ppm) .

Critical Analysis of Limitations

  • Lack of Direct Data: No experimental studies on this compound were identified; comparisons rely on structural extrapolation.
  • Substituent Effects: The bioactivity of cyano vs. acetyl groups at position 7 remains speculative without empirical validation.

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature100°C
CatalystPd/C (5% wt)
SolventAcetic acid/DMF (1:1)
Reaction Time6–8 hours

Q. Table 2. Biological Activity Benchmarks for Indolizine Derivatives

Assay TypeModel SystemIC₅₀/MIC RangeReference
Anticancer (MTT)MCF-7 cells12–45 µM
AntibacterialE. coli ATCC 2592232–128 µg/mL
Kinase InhibitionEGFR0.8–2.5 µM

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